
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione
Descripción general
Descripción
The compound “3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are known to exhibit a wide range of biological activities and are a focus of many synthetic organic chemistry studies .
Synthesis Analysis
While specific synthesis methods for “3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione” were not found, quinazoline derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts has been reported .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione” (also known as “ST50985131” or “3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione”), focusing on six unique applications:
Anticancer Activity
Research has shown that quinazoline derivatives, including ST50985131, exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling and growth .
Antibacterial Properties
ST50985131 has been studied for its antibacterial activity. Quinazoline derivatives are known to inhibit bacterial enzymes and disrupt cell wall synthesis, making them effective against a range of bacterial pathogens. This application is particularly important in the development of new antibiotics to combat resistant bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of ST50985131 has been explored in various studies. Quinazoline derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Antiviral Applications
ST50985131 has shown potential in antiviral research. Quinazoline derivatives can inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle. This application is particularly relevant for developing treatments against viruses such as HIV, hepatitis, and influenza .
Neuroprotective Agents
Research indicates that ST50985131 may have neuroprotective properties. Quinazoline derivatives can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds can enhance neuronal survival and function, making them potential therapeutic agents for neuroprotection .
Antioxidant Activity
ST50985131 has been studied for its antioxidant properties. Quinazoline derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and cancer. This antioxidant activity contributes to the overall therapeutic potential of these compounds .
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSOAWFAVDKDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392773 | |
| Record name | ST50985131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |
CAS RN |
60974-88-1 | |
| Record name | ST50985131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




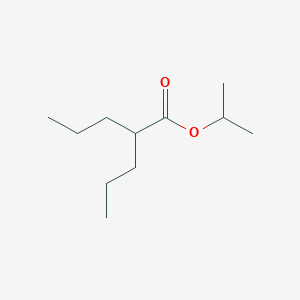
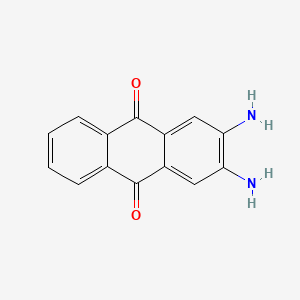
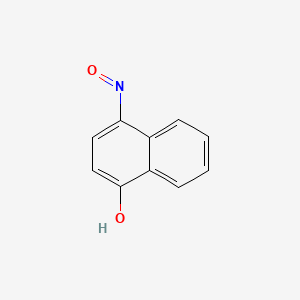
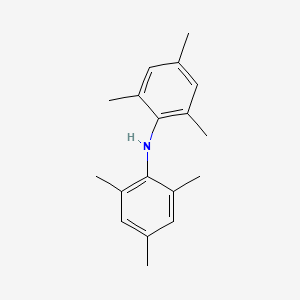
![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
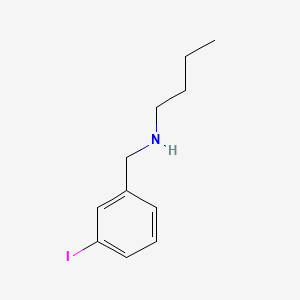
![Phenol, 3-[(butylamino)methyl]-](/img/structure/B3054463.png)
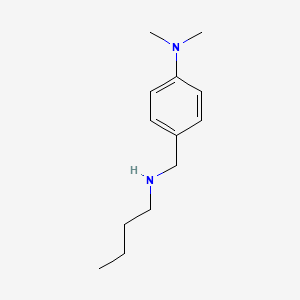
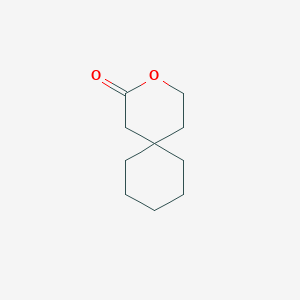
![2-(1H-benzimidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B3054469.png)
acetic acid](/img/structure/B3054471.png)
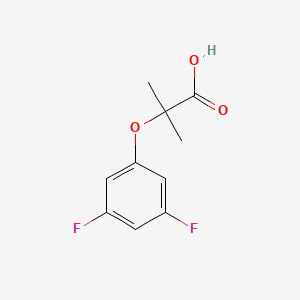
![2-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3054473.png)